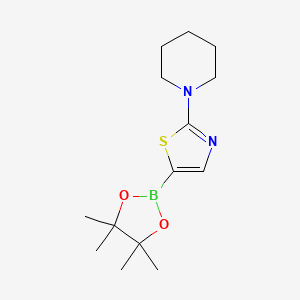
2-氯-5-硝基喹喔啉
描述
2-Chloro-5-nitroquinoxaline is a heterocyclic compound with the molecular formula C8H4ClN3O2 It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring
科学研究应用
2-Chloro-5-nitroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: Used as a probe to study enzyme mechanisms and as a ligand in receptor binding studies.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
2-Chloro-5-nitroquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit a wide range of pharmacological properties and can interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known for their versatile pharmacology They can interact with their targets in various ways, leading to different biochemical changes
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways due to their multifunctional properties
Result of Action
Some quinoxaline derivatives have shown potent activity against various strains of microorganisms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitroquinoxaline typically involves the nitration of 2-chloroquinoxaline. One common method includes the following steps:
Nitration Reaction: 2-Chloroquinoxaline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to avoid over-nitration and to ensure the selective formation of the nitro compound.
Reaction Conditions: The reaction is usually performed at temperatures ranging from 0°C to 50°C. The reaction mixture is stirred for several hours to ensure complete nitration.
Isolation and Purification: After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-5-nitroquinoxaline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反应分析
Types of Reactions: 2-Chloro-5-nitroquinoxaline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Reduction Reagents: Hydrogen gas with palladium on carbon, tin(II) chloride, or iron powder with hydrochloric acid.
Substitution Reagents: Amines, thiols, alkoxides, and other nucleophiles in the presence of a base or under acidic conditions.
Major Products Formed:
Reduction Product: 2-Amino-5-nitroquinoxaline.
Substitution Products: Various substituted quinoxalines depending on the nucleophile used.
相似化合物的比较
2-Chloroquinoxaline: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitroquinoxaline: Similar structure but without the chlorine atom, affecting its reactivity and applications.
2-Amino-5-nitroquinoxaline: A reduction product of 2-Chloro-5-nitroquinoxaline with different biological activities.
Uniqueness: 2-Chloro-5-nitroquinoxaline is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and medicinal chemistry.
属性
IUPAC Name |
2-chloro-5-nitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-4-10-8-5(11-7)2-1-3-6(8)12(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLXKWNSXXAUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743788 | |
| Record name | 2-Chloro-5-nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-01-9 | |
| Record name | 2-Chloro-5-nitroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1376840.png)







![4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole](/img/structure/B1376851.png)
